molecular formula C13H22ClNO3 B1432288 2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride CAS No. 939761-66-7

2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride

Cat. No.: B1432288
CAS No.: 939761-66-7
M. Wt: 275.77 g/mol
InChI Key: MZCMSAWSCCCFGI-UHFFFAOYSA-N
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Description

2-Cyclopropylmethyl-8-oxa-2-aza-spiro[45]decane-4-carboxylic acid hydrochloride is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions to form the spirocyclic core, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include cyclopropylmethyl halides, oxiranes, and aziridines under various conditions such as acidic or basic environments .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride is unique due to its specific substituents and spirocyclic core, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c15-12(16)10-8-14-11(7-9-1-2-9)13(10)3-5-17-6-4-13;/h9-11,14H,1-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCMSAWSCCCFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2C3(CCOCC3)C(CN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride
Reactant of Route 2
2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride
Reactant of Route 3
2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride
Reactant of Route 4
2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride
Reactant of Route 5
2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride
Reactant of Route 6
2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride

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